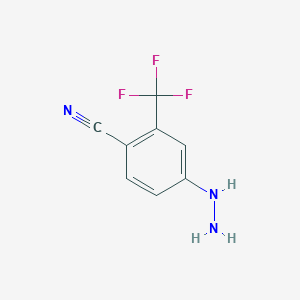

4-Hydrazinyl-2-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7-3-6(14-13)2-1-5(7)4-12/h1-3,14H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXSNCGDHCMSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydrazinyl 2 Trifluoromethyl Benzonitrile and Its Precursors

Direct Synthesis Strategies for 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile

The direct formation of this compound can be approached through several established reaction classes. These strategies primarily involve the introduction of the hydrazinyl group onto a pre-functionalized benzonitrile (B105546) ring.

Amidation and Reduction Approaches

While amidation followed by reduction is a valid strategy for synthesizing some classes of compounds, specific documented examples for the direct synthesis of this compound via this route are not prevalent in the reviewed literature. This pathway would theoretically involve converting a 4-substituted precursor into an amide or a related nitrogen-containing functional group, which is then reduced to the hydrazinyl moiety. However, other methods are more commonly employed for this particular transformation.

Nucleophilic Substitution Reactions on Activated Aromatic Systems

A highly effective and plausible strategy for synthesizing the target compound is through nucleophilic aromatic substitution (SNAr). The benzene (B151609) ring in 2-(trifluoromethyl)benzonitrile (B1294956) derivatives is strongly activated towards nucleophilic attack, particularly at the para-position (C4), due to the potent electron-withdrawing nature of both the nitrile (-CN) and the trifluoromethyl (-CF3) groups.

In this approach, a precursor such as 4-Fluoro-2-(trifluoromethyl)benzonitrile serves as an excellent substrate. The fluorine atom acts as a good leaving group. The reaction proceeds by treating the fluoro-substituted benzonitrile with hydrazine (B178648) (N2H4) or hydrazine hydrate (B1144303). The lone pair of electrons on the hydrazine nitrogen attacks the electron-deficient C4 carbon, leading to the displacement of the fluoride (B91410) ion and the formation of this compound.

Reaction Scheme:

4-Fluoro-2-(trifluoromethyl)benzonitrile + N2H4 → this compound + HF

This method is advantageous due to the high activation of the substrate, often allowing the reaction to proceed under relatively mild conditions. The synthesis of the necessary precursor, 4-Fluoro-2-(trifluoromethyl)benzonitrile, is well-documented.

Hydrazinolysis of Precursors (e.g., Halogenated or Nitro-Substituted Benzonitriles)

Hydrazinolysis refers to the cleavage of a bond by reaction with hydrazine. In this context, it is effectively synonymous with the nucleophilic substitution reaction described above, where hydrazine acts as the nucleophile. The most common precursors for this reaction are halogenated benzonitriles, such as 4-Fluoro- or 4-Chloro-2-(trifluoromethyl)benzonitrile.

Additionally, while less common for creating arylhydrazines than displacing halogens, the displacement of a nitro group from a highly activated aromatic system is also possible. A potential precursor could be 4-Nitro-2-(trifluoromethyl)benzonitrile. The reaction with hydrazine hydrate, potentially under reducing conditions, could lead to the substitution of the nitro group. This pathway is analogous to syntheses reported for similar fluorinated hydrazinyl benzonitriles.

Synthesis of Key Intermediates for this compound

The synthesis of the target compound often relies on the preparation of key intermediates, most notably 4-Amino-2-(trifluoromethyl)benzonitrile (B20432). This aniline (B41778) derivative is a versatile precursor that can be converted to the corresponding hydrazine.

Preparation of 4-Amino-2-(trifluoromethyl)benzonitrile

The process involves:

Positional Bromination: m-Trifluoromethylfluorobenzene is selectively brominated to yield 4-Fluoro-2-trifluoromethyl bromobenzene.

Cyano Group Substitution: The bromo-intermediate undergoes a cyanation reaction, typically using cuprous cyanide (CuCN) in a high-boiling solvent like quinoline, to replace the bromine atom with a nitrile group, forming 4-Fluoro-2-(trifluoromethyl)benzonitrile.

Ammonolysis: The resulting fluoro-benzonitrile is treated with ammonia (B1221849) in a solvent such as ethanol (B145695) under heat and pressure. The fluorine atom is displaced by the amino group to yield the final product, 4-Amino-2-(trifluoromethyl)benzonitrile.

| Step | Starting Material | Key Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1. Bromination | m-Trifluoromethylfluorobenzene | Dibromohydantoin, H₂SO₄, Acetic Acid | 4-Fluoro-2-trifluoromethyl bromobenzene | Heated to reflux for 5-7 hours. |

| 2. Cyanation | 4-Fluoro-2-trifluoromethyl bromobenzene | Cuprous Cyanide (CuCN), Quinoline | 4-Fluoro-2-(trifluoromethyl)benzonitrile | Heated to reflux. |

| 3. Ammonolysis | 4-Fluoro-2-(trifluoromethyl)benzonitrile | Liquid Ammonia, Ethanol | 4-Amino-2-(trifluoromethyl)benzonitrile |

Cyano Replacement Reactions

The introduction of a nitrile (cyano) group onto an aromatic ring is a pivotal step in the synthesis of benzonitrile derivatives. These reactions, broadly termed cyanation, can be achieved through several methodologies, most notably through nucleophilic substitution of a suitable leaving group, such as a halogen, on the aromatic scaffold.

Transition metal catalysis, particularly with palladium, has been extensively explored for the cyanation of aryl halides. wikipedia.org Palladium-catalyzed cyanation reactions offer a versatile and efficient route to benzonitriles, tolerating a wide array of functional groups on the aromatic substrate. organic-chemistry.org For instance, the use of potassium ferrocyanide as a non-toxic cyanide source in the presence of a palladium catalyst provides an environmentally benign approach. organic-chemistry.org A specific patented method for preparing 4-(trifluoromethyl)benzonitrile (B42179) involves the reaction of 4-(trifluoromethyl)chlorobenzene with potassium ferrocyanide, catalyzed by palladium acetate (B1210297) and a xantphos-type ligand. google.com This highlights the industrial applicability of palladium-catalyzed cyanation.

Another classical and widely used method for introducing a cyano group is the Sandmeyer reaction. wikipedia.orgwikipedia.org This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. wikipedia.org The Sandmeyer reaction is a robust method for synthesizing benzonitriles and has been employed in the synthesis of various complex molecules. wikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

The table below summarizes key aspects of these cyano replacement reactions.

| Reaction Name | Catalyst/Reagent | Substrate | Key Features |

| Palladium-Catalyzed Cyanation | Palladium complexes (e.g., Pd(OAc)₂) with ligands | Aryl halides (Cl, Br, I) | High efficiency, good functional group tolerance, can use non-toxic cyanide sources. organic-chemistry.orggoogle.com |

| Sandmeyer Reaction | Copper(I) cyanide (CuCN) | Aryl diazonium salts | Classical method, useful for converting aromatic amines to nitriles. wikipedia.org |

Synthesis of Trifluoromethylated Benzonitrile Scaffolds

The synthesis of benzonitrile scaffolds bearing a trifluoromethyl (CF₃) group is of significant interest due to the unique properties this group imparts on molecules, such as enhanced metabolic stability and lipophilicity. wikipedia.orgmdpi.com A key strategy for synthesizing these scaffolds is the introduction of the trifluoromethyl group onto a pre-existing aromatic ring.

A prominent method for this transformation is the Sandmeyer-type trifluoromethylation reaction. wikipedia.orgnih.gov This reaction allows for the conversion of an aromatic amino group into a trifluoromethyl group. nih.govresearchgate.net The process typically involves the diazotization of an aromatic amine, followed by reaction with a trifluoromethyl source in the presence of a copper catalyst. nih.govorganic-chemistry.org This method provides a direct route to benzotrifluorides from readily available aromatic amines. organic-chemistry.org The reaction is notable for its tolerance of various functional groups, including cyano groups. organic-chemistry.org

Another approach involves the direct trifluoromethylation of aromatic compounds. Methodologies have been developed that utilize nucleophilic, electrophilic, and radical trifluoromethylating agents. illinois.edu For instance, copper-mediated reactions using reagents like trifluoromethyltrimethylsilane (TMSCF₃) have proven effective for the trifluoromethylation of aryl halides. organic-chemistry.org

A multi-step synthesis to produce a trifluoromethylated benzonitrile, specifically 3-fluoro-4-(trifluoromethyl)benzonitrile, has been described starting from ortho-fluoro benzotrifluoride. The synthesis involves nitration, reduction to an aniline, bromination, diazotization to remove the amine, and finally a substitution reaction to replace the bromine with a cyano group. google.com This illustrates a pathway where the trifluoromethyl group is present on the starting material, and the nitrile functionality is introduced later.

The following table outlines different approaches for the synthesis of trifluoromethylated aromatic compounds.

| Method | Reagents/Catalyst | Starting Material | Description |

| Sandmeyer-Type Trifluoromethylation | Diazotization reagents, CF₃ source, Copper catalyst | Aromatic amine | Converts an amino group to a trifluoromethyl group. wikipedia.orgnih.gov |

| Copper-Mediated Trifluoromethylation | TMSCF₃, Copper catalyst | Aryl halide | Direct introduction of a CF₃ group by replacing a halogen. organic-chemistry.org |

| Multi-step Synthesis | Various (e.g., nitrating agents, reducing agents, brominating agents, cyanating agents) | Trifluoromethylated aromatic | Stepwise functionalization of a trifluoromethylated arene to introduce a nitrile group. google.com |

Functionalization of Aromatic Substrates to Introduce Hydrazine

The introduction of a hydrazine moiety onto an aromatic ring is a crucial transformation for the synthesis of arylhydrazines, which are important intermediates in the production of various nitrogen-containing heterocyclic compounds. bohrium.comthieme-connect.de

A traditional and well-established method for preparing arylhydrazines is the reduction of aryl diazonium salts. thieme-connect.delibretexts.org This process begins with the diazotization of an aromatic amine, followed by reduction of the resulting diazonium salt. thieme-connect.de Various reducing agents can be employed, with sodium sulfite (B76179) and stannous chloride being the most common. thieme-connect.de The use of sodium sulfite in an aqueous medium is a reliable method compatible with a range of substituents. thieme-connect.de A greener approach utilizes L-ascorbic acid for the reduction of the diazonium salt in an entirely aqueous process. acs.org Another method involves the use of triphenylphosphine (B44618) as the reducing agent. google.com

More contemporary methods involve transition metal-catalyzed cross-coupling reactions to form the C-N bond between an aromatic ring and a hydrazine moiety. These reactions will be discussed in more detail in section 2.3.1.

The table below summarizes the classical methods for introducing a hydrazine group.

| Method | Key Reagents | Starting Material | Notes |

| Reduction of Diazonium Salts | Sodium sulfite, Stannous chloride, L-ascorbic acid, or Triphenylphosphine | Aromatic amine | A two-step process involving diazotization followed by reduction. thieme-connect.deacs.orggoogle.com |

Advanced Synthetic Approaches and Catalytic Methods

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The formation of a carbon-nitrogen (C-N) bond to introduce a hydrazine group onto an aromatic ring can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and copper catalysts have been extensively used for the N-arylation of hydrazine and its derivatives with aryl halides. nih.govnih.govresearchgate.net

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation. nih.govbeilstein-journals.org This methodology allows for the coupling of aryl halides (chlorides and bromides) with hydrazine hydrate, often with low catalyst loadings. nih.govosti.govnih.gov The reaction is typically selective for the formation of monoaryl hydrazine over diaryl hydrazine. nih.gov Mechanistic studies have shown that the reaction can proceed through different catalytic cycles, with the rate-limiting step sometimes being the deprotonation of a hydrazine-bound arylpalladium(II) complex. osti.govnih.govthieme-connect.de

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a complementary approach. bohrium.comnih.govresearchgate.net These reactions can effectively couple aryl iodides and bromides with hydrazine or protected hydrazines like N-Boc hydrazine. nih.govresearchgate.net The choice of ligand is crucial for the efficiency of copper-catalyzed systems, with various oxalamide and hydrazone-based ligands being developed. bohrium.comresearchgate.net These reactions can be performed in various solvents, including environmentally friendly options like PEG-400 and water. researchgate.netresearchgate.net

Below is a comparative table of palladium- and copper-catalyzed C-N bond formation for hydrazine synthesis.

| Catalyst System | Typical Substrates | Key Features |

| Palladium-based (e.g., Pd complexes with phosphine (B1218219) ligands) | Aryl chlorides, Aryl bromides | High efficiency, low catalyst loadings, good selectivity for mono-arylation. nih.govosti.govnih.gov |

| Copper-based (e.g., CuI, Cu₂O with ligands) | Aryl iodides, Aryl bromides | Cost-effective catalyst, can be performed in green solvents. bohrium.comnih.govresearchgate.net |

Metal-Free Trifluoromethylation Techniques for Hydrazones

Recent advancements in synthetic methodology have led to the development of metal-free techniques for the trifluoromethylation of hydrazones. These methods offer a greener alternative to traditional metal-catalyzed approaches.

One notable strategy involves the use of hypervalent iodine reagents, such as Togni's reagent, for the trifluoromethylation of hydrazones under mild, metal-free conditions. acs.orgacs.orgchemrxiv.org This approach tolerates a variety of functional groups and provides a practical route to construct C(sp³)–CF₃ bonds. acs.orgacs.org The reaction mechanism is proposed to involve the hydrazone reacting with the electrophilic "CF₃⁺" source. chemrxiv.org

Photoredox catalysis has also emerged as a powerful tool for the metal-free trifluoromethylation of hydrazones. digitellinc.comresearchgate.net These reactions can be initiated by visible light, using organic dyes as photocatalysts. researchgate.net For example, the use of the cost-effective Langlois reagent (sodium trifluoromethanesulfinate) in the presence of a photocatalyst and an oxidant like oxygen can achieve the trifluoromethylation of aldehyde hydrazones in moderate to high yields. digitellinc.com Electrochemical methods have also been developed for the C-H trifluoromethylation of hydrazones, offering an environmentally friendly protocol that avoids the use of metal catalysts. rsc.org

The following table summarizes these metal-free trifluoromethylation techniques.

| Technique | Reagent/Catalyst | Key Features |

| Hypervalent Iodine Reagents | Togni's reagent | Mild, metal-free conditions, good functional group tolerance. acs.orgacs.orgchemrxiv.org |

| Photoredox Catalysis | Organic photocatalyst (e.g., Rose Bengal), CF₃ source (e.g., Langlois reagent) | Utilizes visible light, environmentally benign. digitellinc.comresearchgate.net |

| Electrochemical Synthesis | Electrolysis | Metal-free, environmentally friendly transformation. rsc.org |

Chemo- and Regioselective Synthetic Pathways

The synthesis of a multifunctional molecule like this compound requires careful control over chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs on a molecule.

In the context of synthesizing the target molecule, regioselectivity is crucial during the functionalization of the benzonitrile scaffold. For instance, in a Buchwald-Hartwig amination to introduce the hydrazine group onto a di-substituted benzonitrile precursor (e.g., 4-halo-2-(trifluoromethyl)benzonitrile), the reaction must selectively occur at the C4 position. The electronic and steric properties of the existing substituents (the trifluoromethyl and cyano groups) will influence the reactivity of the C-X bond.

Directing groups can be employed to control the regioselectivity of C-H functionalization reactions. The nitrile group itself can act as a directing group, although it typically directs functionalization to the ortho position, which would not be the desired outcome for substitution at the C4 position. nih.gov Therefore, a strategy involving the substitution of a leaving group at the C4 position is more common.

In copper-catalyzed N-arylation reactions, the regioselectivity of the coupling with substituted aryl iodides has been studied. For example, the coupling of N-Boc hydrazine with para- and meta-substituted aryl iodides proceeds with high regioselectivity for N-arylation. acs.orgresearchgate.net However, a reversal in regioselectivity can be observed with certain ortho-substituted substrates. acs.orgresearchgate.net

The development of chemo- and regioselective pathways is often achieved through careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. For instance, in palladium-catalyzed couplings, the choice of phosphine ligand can significantly influence the selectivity of the reaction. beilstein-journals.org

Chemical Transformations and Reactivity of 4 Hydrazinyl 2 Trifluoromethyl Benzonitrile

Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes it a potent nucleophile, readily attacking electrophilic centers. This reactivity is the basis for its most common and synthetically useful transformations: condensation with carbonyl compounds and subsequent cyclization reactions to form stable heterocyclic systems.

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

For 4-hydrazinyl-2-(trifluoromethyl)benzonitrile, this reaction proceeds as follows:

This condensation is a crucial primary step for the synthesis of various heterocyclic compounds and is often performed in situ without the isolation of the hydrazone intermediate.

The formation of hydrazones is a pH-dependent process. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

The mechanism involves two main stages:

Nucleophilic Addition: The hydrazine attacks the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is then protonated at the oxygen atom, followed by the elimination of a water molecule to form the final hydrazone product.

At neutral pH, the rate-limiting step is often the dehydration of the carbinolamine intermediate. The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring of this compound can decrease the nucleophilicity of the hydrazine group, potentially slowing the initial addition step compared to unsubstituted phenylhydrazine (B124118). However, this effect can also influence the stability of the intermediates and transition states throughout the reaction pathway. Studies on analogous systems show that electronic effects significantly influence reaction rates. For instance, the presence of electron-deficient groups on either the hydrazine or the carbonyl compound can accelerate the reaction under certain conditions.

Hydrazones possess a C=N double bond, which gives rise to geometric isomerism, with substituents arranged in either a Z (zusammen) or E (entgegen) configuration. The interconversion between these isomers can often be induced by heat or light (photoisomerization).

The stability of the Z and E isomers is influenced by steric and electronic factors. For acylhydrazones, which are structurally related to the hydrazones derived from this compound, the E-isomer is often thermodynamically more stable. However, factors such as intramolecular hydrogen bonding can stabilize the Z-isomer. The specific configuration of the hydrazone can be critical in subsequent cyclization reactions, as it dictates the geometry of the transition state and the structure of the final heterocyclic product.

The true synthetic utility of this compound is realized when its hydrazone derivatives are used as precursors for constructing nitrogen-containing heterocycles. These reactions provide access to valuable molecular scaffolds used in medicinal chemistry and materials science.

One of the most significant applications of this compound is in the synthesis of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration. This process can be considered a formal [3+2] cycloaddition, where the hydrazine provides a three-atom N-N-C synthon (after initial condensation) and the dicarbonyl compound provides a two-atom C-C synthon.

A key example is the synthesis of pyrazole (B372694) derivatives that are analogs of the selective COX-2 inhibitor, Celecoxib. In this synthesis, this compound hydrochloride is reacted with a trifluoromethyl-substituted 1,3-diketone.

Table 1: Synthesis of a Pyrazole Derivative

| Reactant A | Reactant B | Product | Reaction Conditions |

|---|---|---|---|

| This compound hydrochloride | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile | Ethanol (B145695) (EtOH), Reflux |

The reaction proceeds with high regioselectivity. The initial condensation occurs between the more nucleophilic terminal nitrogen of the hydrazine and one of the carbonyl groups of the diketone. The subsequent cyclization is directed by the electronic properties of the diketone, where the carbonyl group adjacent to the trifluoromethyl group is more electrophilic, leading to the formation of the observed regioisomer.

The versatile reactivity of the hydrazine moiety allows for the synthesis of a variety of other heterocyclic systems, although specific examples starting from this compound are less commonly documented than for pyrazoles. The general synthetic strategies, however, are well-established for analogous hydrazine compounds.

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazines through various routes. A common method involves the reaction with formamide (B127407) under microwave irradiation or through multi-component reactions. Another approach involves the oxidative cyclization of amidrazones, which can be formed from the corresponding hydrazone. The synthesis of trifluoromethyl-substituted 1,2,4-triazoles is an area of significant interest, often utilizing trifluoroacetimidohydrazides or similar precursors in cyclization reactions.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved by reacting hydrazones with sulfur-containing reagents. For example, the reaction of a hydrazone with thioglycolic acid can lead to the formation of a thiazolidinone ring, which can be a precursor to thiadiazole systems. Alternatively, reacting hydrazine derivatives with compounds like thiosemicarbazide (B42300) and then cyclizing with α-halocarbonyls is a known route to hydrazinyl-thiazole structures, which are related to thiadiazoles.

Pyridines: While less direct, pyridines can be synthesized from hydrazine precursors. For instance, 2-hydrazino-4-(trifluoromethyl)pyridine can be prepared from 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and hydrazine hydrate (B1144303). This demonstrates a pathway where a hydrazine group is introduced onto a pyridine (B92270) ring, a reaction that could potentially be reversed or adapted to form pyridines from phenylhydrazine derivatives under specific cyclization conditions, often involving multi-component reactions with α,β-unsaturated carbonyl compounds.

Acylation and Sulfonylation of Hydrazinyl Group

The hydrazinyl group (-NHNH₂) of this compound is a potent nucleophile, readily undergoing acylation and sulfonylation reactions.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the terminal nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon. This reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The result is the formation of a stable N-acylhydrazine derivative. The strong electron-withdrawing effects of the trifluoromethyl and nitrile substituents on the aromatic ring decrease the nucleophilicity of the hydrazine group compared to unsubstituted phenylhydrazine, potentially requiring slightly more forcing conditions for the reaction to proceed efficiently.

Sulfonylation: Similarly, sulfonylation occurs when the compound is treated with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride). The nitrogen atom of the hydrazine moiety attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonohydrazide. This reaction is also typically carried out in the presence of a base. These reactions are crucial for introducing protecting groups or for synthesizing more complex molecules with varied biological activities.

| Reaction Type | Reagent Class | Product Class | General Conditions |

| Acylation | Acyl Halides, Anhydrides | N-Acylhydrazines | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Sulfonylation | Sulfonyl Chlorides | Sulfonohydrazides | Base (e.g., Pyridine), Aprotic Solvent |

Oxidation Reactions of Hydrazines

The hydrazinyl group is susceptible to oxidation, and the course of the reaction depends on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of diazenes, which can be unstable. More vigorous oxidation can cleave the N-N bond.

In the context of cross-coupling reactions, arylhydrazines are often oxidized in situ to generate aryl radicals or aryldiazenyl radicals. Common oxidants used for this purpose include manganese(III) acetate (B1210297) (Mn(OAc)₃) and potassium permanganate (B83412) (KMnO₄). nih.gov Under these conditions, the arylhydrazine serves as an aryl source, and the hydrazine moiety is ultimately eliminated as nitrogen gas. This transformation highlights the utility of the hydrazinyl group as a functional handle for forming new carbon-carbon bonds.

C-H Functionalization of Hydrazines

Arylhydrazines, including this compound, have emerged as versatile reagents in C-H functionalization reactions, where they act as arylating agents. nih.gov These reactions provide a powerful method for forming C-C bonds by directly coupling the aryl group of the hydrazine with a C-H bond of another substrate, avoiding the need for pre-functionalized starting materials.

In these transformations, the arylhydrazine is typically oxidized to generate a highly reactive aryl radical intermediate. This radical can then add to various unsaturated systems or aromatic compounds. For instance, in the presence of an oxidant like Mn(OAc)₃, arylhydrazines can arylate simple arenes. nih.gov The electronic properties of the substituents on the arylhydrazine generally have a minor effect on the reaction's success, allowing for the use of both electron-rich and electron-poor derivatives. nih.gov This suggests that this compound, despite its electron-deficient ring, would be a suitable substrate for such reactions.

These methods are noted for their operational simplicity and tolerance of a wide range of functional groups. nih.gov Preliminary studies on similar reactions suggest a mechanism involving an aryl radical generated through oxidative denitrogenation of the arylhydrazine.

| Coupling Partner | Catalyst/Oxidant | Product Type | Reference |

| Arenes | Mn(OAc)₃ | Biaryls | nih.gov |

| Quinoline N-oxides | KMnO₄ | 2-Arylquinoline N-oxides | nih.gov |

| Quinoxalin-2(1H)-ones | Base promoted, Air | 3-Arylquinoxalin-2(1H)-ones | researchgate.net |

| N-methylpyrrole | NaOH, Air | C-2 arylated pyrroles | nih.gov |

Reactivity of the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic, while the nitrogen atom is weakly basic. The presence of the ortho-trifluoromethyl group enhances the electrophilicity of the nitrile carbon.

Reduction to Amines

The nitrile group can be readily reduced to a primary amine (-(CH₂)NH₂). This transformation is a cornerstone of synthetic organic chemistry for introducing aminomethyl functionalities.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel (Ra-Ni). The reaction typically requires elevated pressure and temperature.

Chemical Reduction: Powerful hydride-releasing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for nitrile reduction. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. Other borane-based reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, can also reduce a wide array of nitriles, including those with electron-withdrawing groups, in excellent yields. nih.gov

The reduction of this compound would yield 4-hydrazinyl-2-(trifluoromethyl)benzylamine, a compound containing two different nitrogen-based functional groups. Selective reduction may be challenging, as the conditions required could potentially affect the hydrazinyl group.

| Reagent/System | Conditions | Product |

| H₂ / Pd, Pt, or Ra-Ni | Elevated Temperature & Pressure | Primary Amine |

| LiAlH₄ | Ethereal Solvent, then H₂O workup | Primary Amine |

| BH₂(N(iPr)₂) / cat. LiBH₄ | THF, 25°C to reflux | Primary Amine |

Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to first form a carboxamide and, upon further hydrolysis, a carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which increases its electrophilicity. Water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, 4-hydrazinyl-2-(trifluoromethyl)benzamide. With continued heating in the aqueous acid, this amide can be further hydrolyzed to the corresponding carboxylic acid, 4-hydrazinyl-2-(trifluoromethyl)benzoic acid, and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. Subsequent protonation by water yields an imidic acid, which tautomerizes to the amide. Vigorous conditions (e.g., prolonged heating) will drive the further hydrolysis of the amide to a carboxylate salt. An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid. It is sometimes possible to isolate the amide intermediate by using milder reaction conditions.

| Conditions | Intermediate Product | Final Product (after workup if needed) |

| H₃O⁺, Δ | 4-hydrazinyl-2-(trifluoromethyl)benzamide | 4-hydrazinyl-2-(trifluoromethyl)benzoic acid |

| 1. OH⁻, H₂O, Δ 2. H₃O⁺ | 4-hydrazinyl-2-(trifluoromethyl)benzamide | 4-hydrazinyl-2-(trifluoromethyl)benzoic acid |

Nucleophilic Addition Reactions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).

This reaction pathway provides an effective method for the synthesis of ketones. The nucleophilic carbon of the organometallic reagent adds to the nitrile carbon, breaking one of the π-bonds and forming a metalated imine intermediate (an imine anion). This intermediate is stable and does not react further with another equivalent of the organometallic reagent. Subsequent hydrolysis of this intermediate during aqueous workup converts the imine to a ketone.

For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would yield 1-(4-hydrazinyl-2-(trifluoromethyl)phenyl)ethan-1-one. The use of zinc chloride (ZnCl₂) as a catalyst can promote the Grignard addition reaction under milder conditions. nih.gov It is important to note that Grignard reagents are also strong bases and will react with the acidic N-H protons of the hydrazinyl group. Therefore, this reaction would require either protection of the hydrazinyl group or the use of excess Grignard reagent to account for the acid-base reaction.

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine Anion | Ketone (R-C=O) |

| Organolithium Reagent (R-Li) | Imine Anion | Ketone (R-C=O) |

Formation of Tetrazoles via [3+2] Cycloaddition

The nitrile functionality of this compound serves as a key precursor for the synthesis of heterocyclic structures, most notably tetrazoles. The formation of a 5-substituted tetrazole ring is accomplished through a [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction is a well-established and highly efficient method for constructing the tetrazole core. nih.govresearchgate.net

This synthetic route is advantageous due to its broad substrate scope and the high stability of the resulting tetrazole ring, which is considered a bioisosteric equivalent of a carboxylic acid group in medicinal chemistry. acs.org The reaction can be catalyzed by various systems to improve yields and reaction conditions. nih.gov For this compound, the product of this reaction would be 5-(4-hydrazinyl-2-(trifluoromethyl)phenyl)-1H-tetrazole. The hydrazinyl and trifluoromethyl groups typically remain intact under the standard conditions used for this cycloaddition.

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group is a critical substituent that profoundly influences the chemical reactivity of the entire this compound molecule. Its effects are primarily electronic and steric in nature, altering the properties of the aromatic ring and the attached functional groups.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This potent effect stems from the strong inductive pull (-I effect) of the three highly electronegative fluorine atoms. tcichemicals.com Since fluorine is the most electronegative element, the C-F bonds are highly polarized, drawing electron density away from the aromatic ring. tcichemicals.com

This strong electron withdrawal has several key consequences:

Deactivation of the Aromatic Ring: The removal of electron density from the benzene (B151609) ring makes it significantly less nucleophilic. As a result, the ring is deactivated towards electrophilic aromatic substitution reactions. beilstein-journals.org

Increased Acidity of Ring Protons: The electron-withdrawing nature of the -CF₃ group increases the acidity of the aromatic C-H protons, particularly those in the ortho and para positions. tcichemicals.com This is a crucial factor in metalation reactions.

Influence on Adjacent Groups: The electronic effect extends to the nitrile (-CN) and hydrazinyl (-NHNH₂) groups. It enhances the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack, as seen in the formation of tetrazoles. nih.gov For the hydrazinyl group, the electron withdrawal from the ring can decrease its basicity and nucleophilicity compared to a hydrazinyl group on an electron-rich aromatic ring.

The trifluoromethyl group's influence is primarily inductive, as it lacks lone pairs to participate in resonance donation (a +M effect). nih.govreddit.com This purely withdrawing nature significantly impacts the molecule's electronic landscape and subsequent reactivity. tcichemicals.comchemrxiv.org

The electronic perturbations caused by the trifluoromethyl group directly impact the kinetics and regioselectivity of chemical transformations.

Reaction Rates: As a strong deactivating group, the -CF₃ substituent generally slows down the rate of electrophilic aromatic substitution reactions. beilstein-journals.org Conversely, it can accelerate the rate of nucleophilic aromatic substitution (SₙAr) reactions by stabilizing the negatively charged Meisenheimer complex intermediate, should a suitable leaving group be present on the ring. In the context of the [3+2] cycloaddition to form a tetrazole, the enhanced electrophilicity of the nitrile carbon due to the -CF₃ group's influence can lead to a faster reaction rate with the azide (B81097) nucleophile. nih.gov

Selectivity: The -CF₃ group is a meta-director for electrophilic aromatic substitution reactions. However, due to its strong deactivating nature, such reactions are often difficult to perform. In reactions where other directing groups are present, the -CF₃ group's electronic influence remains a significant factor in determining the ultimate regiochemical outcome. nih.gov For instance, in functionalization strategies like directed ortho metalation, the increased acidity of adjacent protons can enhance the selectivity of deprotonation. tcichemicals.com The reaction outcomes involving α-(trifluoromethyl)styrenes have been shown to be highly dependent on the electronic nature of substituents on the phenyl ring, highlighting the controlling influence of groups like -CF₃. nih.gov

A key aspect of the trifluoromethyl group's influence is its ability to stabilize intermediates and transition states that possess a negative charge. nih.gov The strong inductive effect effectively delocalizes and stabilizes anionic character. nih.gov

This stabilization is critical in several reaction types:

Nucleophilic Aromatic Substitution: In an SₙAr reaction, the rate-determining step is often the formation of a negatively charged intermediate (Meisenheimer complex). The -CF₃ group stabilizes this complex, lowering the activation energy and accelerating the reaction.

Deprotonation/Metalation: During deprotonation of the aromatic ring with a strong base (e.g., an organolithium reagent), the resulting aryllithium or carbanionic species is stabilized by the adjacent electron-withdrawing -CF₃ group. tcichemicals.com This stabilization lowers the pKa of the corresponding C-H bond and facilitates the metalation process. nih.gov

Transition States: In reactions where a partial negative charge develops on the aromatic ring in the transition state, the -CF₃ group provides a stabilizing effect, thereby lowering the energy of the transition state and increasing the reaction rate.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions

Functionalization of the aromatic ring of this compound is challenging due to the presence of multiple, electronically distinct functional groups. The trifluoromethyl and nitrile groups strongly deactivate the ring towards electrophilic substitution. Therefore, alternative strategies like directed ortho metalation are more viable for regioselective C-H functionalization.

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic C-H bonds. unblog.fr The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), delivering the base to a specific ortho position for deprotonation. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then be quenched with a wide variety of electrophiles. organic-chemistry.org

For this compound, the hydrazinyl group itself is not considered a strong DMG. To utilize a DoM strategy, the hydrazinyl group would first need to be converted into a more effective DMG. Common and powerful DMGs derived from amines or hydrazines include amides (e.g., -NHCOR) and carbamates (e.g., -NHCO₂R). organic-chemistry.org

A plausible DoM strategy would involve the following steps:

Protection/Derivatization: The hydrazinyl group is acylated to form a pivalamide (B147659) (-NHNHCOt-Bu) or a carbamate (B1207046) (e.g., -NHNHBoc). These groups are excellent DMGs. baranlab.org

Lithiation: The derivatized compound is treated with a strong base, typically an alkyllithium like s-BuLi or n-BuLi, often in the presence of an additive like TMEDA. uwindsor.ca The DMG directs the deprotonation exclusively to the C3 position, which is ortho to the DMG.

Electrophilic Quench: The resulting aryllithium intermediate at C3 is trapped with an electrophile (e.g., I₂, CO₂, aldehydes, alkyl halides) to introduce a new substituent at that position.

Deprotection: If desired, the directing group can be removed or further modified.

The success of this strategy is enhanced by the electronic properties of the ring. The combined electron-withdrawing effects of the -CF₃ group at C2 and the nitrile group at C4 increase the kinetic acidity of the C3 proton, making it more susceptible to deprotonation by the organolithium base. organic-chemistry.org Thus, the DMG and the inherent electronic activation work in concert to facilitate regioselective functionalization at a position that would be inaccessible through classical electrophilic substitution.

Halogenation and Nitration of the Benzonitrile (B105546) Core

The benzonitrile core of this compound is susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. The regiochemical outcome of these transformations is primarily governed by the directing effects of the substituents on the aromatic ring. The hydrazinyl (-NHNH₂) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl (-CF₃) and nitrile (-CN) groups are deactivating and meta-directing. In this specific substitution pattern, the powerful ortho-, para-directing influence of the hydrazinyl group at the C-4 position dominates, guiding electrophiles to the positions ortho to it, namely C-3 and C-5.

Halogenation of this compound

The introduction of halogen atoms onto the benzonitrile ring of this compound can be achieved through electrophilic halogenation. The high activation of the ring by the hydrazinyl group suggests that these reactions can proceed under relatively mild conditions.

Iodination:

Direct iodination of the closely related analog, 4-amino-2-(trifluoromethyl)benzonitrile (B20432), has been successfully demonstrated and provides a strong model for the reactivity of the target compound. The reaction of 4-amino-2-(trifluoromethyl)benzonitrile with N-iodosuccinimide (NIS) in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate yields the corresponding 5-iodo derivative in high yield. This indicates a high degree of regioselectivity, with the iodine atom being introduced at the position ortho to the activating amino group and meta to the deactivating trifluoromethyl and nitrile groups. Given the similar and even stronger activating nature of the hydrazinyl group, a comparable outcome is anticipated for this compound.

Chlorination and Bromination:

| Halogenation Reaction | Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| Iodination | 4-Amino-2-(trifluoromethyl)benzonitrile | N-Iodosuccinimide (NIS), p-toluenesulfonic acid (cat.), THF/Methanol, 16h | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | 93% |

Nitration of this compound

The nitration of the benzonitrile core introduces a nitro (-NO₂) group onto the aromatic ring. While the hydrazinyl group is a strong activating group and would direct the incoming nitro group to the 5-position, it is also highly susceptible to oxidation, particularly under the strongly acidic and oxidative conditions of typical nitration reactions (e.g., a mixture of concentrated nitric and sulfuric acids). This can lead to the formation of undesired byproducts and potentially the degradation of the starting material.

To circumvent the issue of oxidation, a common strategy is the temporary protection of the activating group. For instance, the hydrazinyl moiety can be acylated to form a less reactive and less oxidation-prone N-acylhydrazinyl derivative. This N-acyl group is still an ortho-, para-director, albeit less activating than the free hydrazinyl group. Following the nitration of the protected compound, the acyl group can be removed by hydrolysis to regenerate the hydrazinyl functionality. While specific studies on the nitration of this compound are not prevalent, research on the nitration of other N-acyl-phenylhydrazine derivatives demonstrates the viability of this approach, yielding the nitro-substituted phenylhydrazine upon deprotection. The reaction conditions would need to be carefully controlled to favor aromatic substitution over side-chain reactions or decomposition.

| Nitration Strategy | Substrate Type | Typical Reagents and Conditions | Expected Product | Key Considerations |

|---|---|---|---|---|

| Direct Nitration | Phenylhydrazine derivatives | HNO₃/H₂SO₄ | Ring-nitrated and oxidation products | High risk of oxidation of the hydrazinyl group. |

| Nitration with Protection | N-Acyl-phenylhydrazine derivatives | 1. Acylation (e.g., Ac₂O) 2. Nitration (e.g., HNO₃/H₂SO₄) 3. Hydrolysis (e.g., acid or base) | Regioselective ring-nitrated phenylhydrazine | Protects the hydrazinyl group from oxidation, allowing for cleaner substitution. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydrazinyl 2 Trifluoromethyl Benzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and various two-dimensional techniques, was employed to unambiguously assign the structure of 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons within a molecule. For this compound, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring exhibit a characteristic splitting pattern that is dictated by their relative positions and the electronic effects of the substituents.

The trifluoromethyl group at the C2 position, being a strong electron-withdrawing group, deshields the adjacent proton at C3. Conversely, the hydrazinyl group at C4 is an electron-donating group, which tends to shield the neighboring protons. These competing effects, along with the spin-spin coupling between adjacent protons, result in a distinct set of signals.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.78 | d | 2.4 | 1H | H-3 |

| 7.05 | dd | 8.8, 2.4 | 1H | H-5 |

| 6.95 | d | 8.8 | 1H | H-6 |

| 8.51 | s | 1H | -NH- | |

| 4.35 | s | 2H | -NH₂ |

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds.

The downfield shift of the H-3 proton is consistent with the deshielding effect of the adjacent trifluoromethyl group. The coupling constants reveal the connectivity of the aromatic protons, with the ortho-coupling between H-5 and H-6 being the largest. The broad singlets for the hydrazinyl protons are characteristic of exchangeable protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms and functional groups.

The carbon of the trifluoromethyl group (CF₃) exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon atom attached to the trifluoromethyl group (C-2) also shows a quartet, but with a smaller coupling constant. The nitrile carbon (C≡N) typically appears in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 152.1 | C-4 |

| 134.8 | C-6 |

| 126.5 (q, J = 30 Hz) | C-2 |

| 123.0 (q, J = 272 Hz) | CF₃ |

| 118.5 | C≡N |

| 117.9 | C-5 |

| 114.3 (q, J = 5 Hz) | C-3 |

| 100.2 | C-1 |

Note: The chemical shifts and coupling constants are predicted based on data from analogous compounds.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. In the case of this compound, a single sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group on the aromatic ring. Based on data for 2-(trifluoromethyl)benzonitrile (B1294956), the signal is expected to appear around -62 ppm.

Table 3: Predicted ¹⁹F NMR Data for this compound (in DMSO-d₆, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -62.1 | s | CF₃ |

Note: The chemical shift is predicted based on data from analogous compounds.

To confirm the assignments made from the one-dimensional NMR spectra and to elucidate the complete structural connectivity, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. For this compound, cross-peaks would be observed between H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum would definitively link the proton signals at 7.78, 7.05, and 6.95 ppm to the carbon signals at 114.3, 117.9, and 134.8 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from H-3 to C-1, C-2, and C-5, and from the hydrazinyl protons to C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the -NH proton of the hydrazinyl group and the aromatic proton H-5, providing further confirmation of the substituent's position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Sharp | N-H stretching (hydrazinyl) |

| 2230-2220 | Strong, Sharp | C≡N stretching (nitrile) |

| 1620-1600 | Medium | Aromatic C=C stretching |

| 1350-1150 | Strong | C-F stretching (trifluoromethyl) |

| 850-800 | Strong | C-H out-of-plane bending (aromatic) |

Note: The positions of the absorption bands are predicted based on typical ranges for these functional groups.

The sharp, strong absorption around 2225 cm⁻¹ is a definitive indicator of the nitrile group. The N-H stretching vibrations of the hydrazinyl group are expected in the region of 3350-3250 cm⁻¹. The strong absorptions in the 1350-1150 cm⁻¹ range are characteristic of the C-F stretching modes of the trifluoromethyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₆F₃N₃), the exact mass can be calculated with high precision.

The calculated monoisotopic mass for C₈H₆F₃N₃ is 201.0541 Da. An experimental HRMS measurement would be expected to yield a mass-to-charge ratio (m/z) that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula of the compound.

Table 5: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₈H₆F₃N₃ | 201.0541 |

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, with characteristic losses of fragments such as HCN, CF₃, and parts of the hydrazinyl group.

Computational and Theoretical Studies on 4 Hydrazinyl 2 Trifluoromethyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that can be difficult or impossible to measure experimentally. For 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile, these methods elucidate the interplay between its distinct functional groups—the electron-donating hydrazinyl group and the electron-withdrawing trifluoromethyl and nitrile groups.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for medium-sized organic molecules, providing a reliable balance between accuracy and computational cost. mdpi.com DFT calculations are employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The core principle of DFT is that the energy of a molecule can be determined from its electron density. By using various functionals, such as the popular B3LYP hybrid functional, researchers can solve for the electron density and, from it, derive the molecule's geometry and electronic properties. utexas.edu For this specific benzonitrile (B105546) derivative, DFT would reveal the electronic influence of the substituents on the aromatic ring. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) and nitrile (-CN) groups, combined with the electron-donating effect of the hydrazinyl (-NHNH₂) group, creates a complex electronic environment that dictates the molecule's reactivity and intermolecular interactions.

Energy Minimization and Conformational Analysis

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis is the study of the energies of these different arrangements and their relative stabilities. For this compound, rotation around single bonds, particularly the C-N bond of the hydrazinyl group, gives rise to various conformers.

Energy minimization is the computational process of finding the geometry with the lowest potential energy, known as the global minimum, as well as other low-energy local minima. wayne.edu This process involves systematically altering the molecule's geometry and calculating its energy at each step until a stable, low-energy structure is found. Studies on similar hydrazine-containing molecules have shown that the orientation of the amino group relative to the aromatic ring is crucial in determining the most stable conformation. doi.org For this compound, intramolecular hydrogen bonding and steric hindrance between the hydrazinyl and trifluoromethyl groups would be key factors influencing the conformational landscape. Identifying the most stable conformer is essential, as it is the most populated state and governs the molecule's observable properties. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

For this compound, the distribution and energies of these orbitals are heavily influenced by its substituents. rsc.org The electron-donating hydrazinyl group is expected to raise the energy of the HOMO and localize it primarily on the hydrazinyl moiety and the aromatic ring. Conversely, the powerful electron-withdrawing trifluoromethyl and nitrile groups will lower the energy of the LUMO and likely localize it on the benzonitrile portion of the molecule. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, providing invaluable insight into the molecule's reaction mechanisms.

| Parameter | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. | Raised by the electron-donating -NHNH₂ group, increasing nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. | Lowered by the electron-withdrawing -CF₃ and -CN groups, increasing electrophilicity at the ring. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Expected to be relatively small, suggesting higher reactivity due to push-pull electronic effects. |

Spectroscopic Property Prediction and Validation

Computational methods are indispensable for interpreting experimental spectra. By predicting spectroscopic properties, researchers can validate experimental findings, assign complex spectral features, and understand how molecular structure translates into spectroscopic signals.

Calculation of NMR Chemical Shifts (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation. Given the presence of a trifluoromethyl group, ¹⁹F NMR is particularly valuable. Computational methods, especially DFT, can predict NMR chemical shifts with a useful degree of accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors, from which chemical shifts are derived.

Predicting ¹⁹F NMR chemical shifts can be challenging due to fluorine's high electron density, but modern computational approaches have proven effective. nih.gov Calculations for fluorinated aromatic compounds using the B3LYP functional can often predict ¹⁹F chemical shifts to within a few parts per million (ppm) of experimental values. nih.govresearchgate.net For this compound, such calculations would predict the chemical shift of the -CF₃ group. This prediction can help confirm the chemical environment of the fluorine atoms and distinguish between different isomers or conformers. dovepress.comresearchgate.net

| Property | Computational Method | Typical Accuracy | Application |

| ¹⁹F Chemical Shift | DFT (e.g., B3LYP/6-311G++) with GIAO | ± 2-5 ppm | Structural verification, assignment of signals in complex spectra, distinguishing isomers. |

| ¹H/¹³C Chemical Shifts | DFT with GIAO | ± 0.2 ppm (¹H), ± 5 ppm (¹³C) | Complete structural elucidation and assignment of proton and carbon signals. |

Prediction of Vibrational Frequencies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms. Quantum chemical calculations can predict these vibrational frequencies.

By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. derpharmachemica.com These calculations identify the frequencies and intensities of all fundamental vibrational modes. Due to systematic errors in the calculations (such as the harmonic approximation), the computed frequencies are often scaled by an empirical factor to better match experimental spectra. uni-bonn.de This process is crucial for accurately assigning specific absorption bands in an experimental IR spectrum to particular functional groups, such as the C≡N stretch of the nitrile group, the N-H stretches of the hydrazinyl group, and the C-F stretches of the trifluoromethyl group. frontiersin.orguni-bonn.de

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Significance |

| Nitrile (-C≡N) | Stretching | 2220 - 2260 | Strong, sharp peak characteristic of the nitrile group. |

| Hydrazinyl (N-H) | Stretching | 3200 - 3400 | Broad peaks indicating the presence of the N-H bonds. |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1350 | Strong, complex bands confirming the -CF₃ group. |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Peaks indicating the benzene (B151609) ring structure. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools for mapping out the intricate pathways of chemical reactions. For a molecule like this compound, these methods can predict how it might react under various conditions, identifying the most energy-efficient routes from reactants to products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction at the molecular level involves identifying the transition state (TS)—the highest energy point along the reaction pathway. For reactions involving the hydrazinyl group of this compound, such as condensation or oxidation, computational methods like Density Functional Theory (DFT) are employed to locate these fleeting structures. nih.govbohrium.com For instance, in a hypothetical reaction with an aldehyde, a transition state search would model the approach of the reactants, the formation of new bonds, and the breaking of old ones.

Once a transition state is located and confirmed (typically by identifying a single imaginary frequency in vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis maps the complete reaction path downhill from the transition state, connecting it to the reactant and product energy minima. researchgate.net This provides a clear, step-by-step visualization of the molecular geometry changes throughout the reaction, confirming that the identified transition state correctly links the intended starting materials and final products. For hydrazine (B178648) derivatives, these calculations can elucidate complex mechanisms, such as those involved in the formation of hydrazones or subsequent cyclization reactions. researchgate.net

Solvent Effects on Reaction Pathways

The surrounding solvent can dramatically influence reaction rates and mechanisms. ucsb.edunih.gov Computational models, particularly Polarizable Continuum Models (PCM), are used to simulate these effects by representing the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach allows researchers to calculate how a solvent stabilizes or destabilizes reactants, transition states, and products.

For a polar molecule like this compound, moving from a non-polar to a polar solvent could significantly alter reaction energetics. hw.ac.uk If a reaction proceeds through a highly polar or charged transition state, a polar solvent would be expected to stabilize this state, thereby lowering the activation energy and accelerating the reaction rate. ucsb.edu Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction would be slower. These computational studies are critical for optimizing reaction conditions in synthetic chemistry. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static structures and reaction pathways, Molecular Dynamics (MD) simulations reveal the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with solvent molecules, and calculating the forces between all atoms.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on non-clinical applications)

QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological or chemical activity. nih.govufv.br This approach is widely used in the development of new agrochemicals, such as fungicides. nih.gov

Development of Descriptors for Molecular Properties

The first step in building a QSAR model is to numerically represent the molecule using "molecular descriptors." nih.gov These descriptors quantify various aspects of the molecule's structure and properties. For this compound, these would include:

Constitutional Descriptors: Molecular weight, atom counts, number of rotatable bonds.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Quantum-Chemical Descriptors: Calculated properties such as HOMO/LUMO energies, dipole moment, and partial atomic charges, often derived from DFT calculations. nih.gov

3D Descriptors: Parameters related to the molecule's three-dimensional shape and surface area.

The table below illustrates some hypothetical descriptors that would be calculated for this compound.

| Descriptor Type | Descriptor Example | Hypothetical Value | Significance |

| Constitutional | Molecular Weight | 203.15 g/mol | Overall size of the molecule |

| Electronic | Dipole Moment | 3.5 D | Polarity and potential for dipole-dipole interactions |

| Quantum-Chemical | HOMO Energy | -6.2 eV | Electron-donating ability (related to reactivity) |

| Quantum-Chemical | LUMO Energy | -1.5 eV | Electron-accepting ability (related to reactivity) |

| Topological | Polar Surface Area | ~65 Ų | Potential for hydrogen bonding and membrane permeability |

Note: Values are illustrative and would require specific software for precise calculation.

Correlation with Observed Activities (e.g., fungicidal efficacy)

Once descriptors are calculated for a series of related compounds, a statistical model is built to correlate these descriptors with their measured activity, such as fungicidal efficacy against a specific plant pathogen. frontiersin.org Techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to create an equation that predicts activity based on the most influential descriptors. ufv.br

For a series of fungicidal benzonitrile derivatives, a QSAR model might reveal that high activity is correlated with a specific range of LUMO energy (indicating susceptibility to nucleophilic attack by a fungal enzyme) and a high dipole moment (facilitating binding to a polar active site). nih.govresearchgate.net Such a model could then be used to predict the fungicidal potential of this compound and to guide the design of new, more potent analogues by modifying its structure to optimize the key descriptors. nih.gov

Applications in Chemical Sciences and Beyond Excluding Clinical and Pharmaceutical Focus

Agrochemical Applications

The presence of both a trifluoromethyl group and a benzonitrile (B105546) framework is significant in the field of agrochemical research. Fluorinated compounds, particularly those with trifluoromethyl groups, are prominent in modern pesticides due to their ability to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to increased efficacy. researchgate.net Benzonitrile-based herbicides have been in use for decades to control weeds in agriculture. nih.gov

Pesticide Research

The combination of functional groups in 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile makes it a valuable scaffold for broader pesticide research. The benzonitrile unit is a recognized toxophore in several classes of pesticides. nih.gov The trifluoromethyl group, as previously noted, can significantly enhance the biological activity of a molecule. researchgate.net

The hydrazinyl group is particularly useful as it can undergo condensation reactions with aldehydes and ketones to form hydrazones, or it can be used to construct various nitrogen-containing heterocyclic rings. Many pesticides are based on such heterocyclic cores. Therefore, this compound serves as a versatile building block for creating libraries of new compounds to be screened for pesticidal activity against insects, fungi, and weeds.

Table 1: Potential Agrochemical Roles of this compound Functional Groups

| Functional Group | Potential Role in Agrochemicals | Example Compound Classes |

|---|---|---|

| Trifluoromethyl (-CF3) | Enhances metabolic stability, binding affinity, and efficacy. | Isoxaflutole, Triazole fungicides |

| Benzonitrile | Acts as a core structure or toxophore in herbicides. | Bromoxynil, Ioxynil |

| Hydrazinyl (-NHNH2) | Serves as a reactive handle for synthesizing heterocyclic compounds with pesticidal activity. | Pyrazoles, Triazoles, Hydrazones |

Material Science and Advanced Functional Materials

Beyond agriculture, the unique electronic and chemical properties of this compound lend themselves to applications in material science.

Precursors for Polymer Synthesis and Modification

The hydrazinyl group is reactive and can participate in polymerization reactions. Specifically, it can undergo polycondensation reactions with di-aldehydes or di-ketones to form polyhydrazones, a class of polymers known for their thermal stability and mechanical properties. Furthermore, hydrazine (B178648) derivatives are used in the synthesis of polymers containing s-triazine rings, which have applications as flame-retardant materials. mdpi.com The presence of the highly polar nitrile (-CN) and electron-withdrawing trifluoromethyl (-CF3) groups could be used to modify the properties of the resulting polymers, such as solubility, thermal stability, and dielectric constant.

Development of Dyes and Pigments

The hydrazinyl group can be readily converted into a diazonium salt, or it can be used in reactions to form azo compounds. Azo dyes, which contain the -N=N- linkage, represent the largest class of synthetic colorants used in the textile, printing, and food industries. researchgate.net

The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine. While phenylhydrazine (B124118) itself is not diazotized, it can be used in other synthetic routes to create heterocyclic systems that are then used as couplers in azo dye synthesis. The this compound could serve as a precursor to such heterocyclic building blocks. The trifluoromethyl and nitrile substituents on the benzene (B151609) ring would be expected to act as auxochromes or modifiers, influencing the final color (bathochromic or hypsochromic shifts) and properties like lightfastness and chemical resistance of the dye. nih.gov

Applications in Organic Electronics

In the field of organic electronics, there is significant research into developing efficient and stable hole-transporting materials (HTMs) for devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.org Many high-performance HTMs are nitrogen-containing organic molecules.

The hydrazinyl group of this compound can react with appropriate aldehydes or ketones to form hydrazone derivatives. Hydrazone-based compounds are known for their charge-transporting capabilities and have been explored as viable, low-cost alternatives to more complex HTMs. researchgate.net The synthesis of such materials often involves simple condensation chemistry, which is economically advantageous. researchgate.net The electron-withdrawing nature of the trifluoromethyl and nitrile groups on the aromatic ring of this compound could be used to tune the highest occupied molecular orbital (HOMO) energy levels of the resulting hydrazone-based HTM, which is a critical parameter for efficient hole injection and transport in electronic devices. mdpi.com

Table 2: Summary of Potential Material Science Applications

| Application Area | Relevant Functional Group(s) | Potential Role of Compound |

|---|---|---|

| Polymer Synthesis | Hydrazinyl (-NHNH2) | Monomer for polycondensation reactions (e.g., to form polyhydrazones). |

| Dyes and Pigments | Hydrazinyl (-NHNH2), -CF3, -CN | Precursor for azo dyes or heterocyclic colorants; substituents modify color and fastness. |

| Organic Electronics | Hydrazinyl (-NHNH2), -CF3, -CN | Building block for synthesizing hydrazone-based hole-transporting materials (HTMs). |

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

A thorough search of scientific databases and literature reveals no specific instances of This compound being utilized as a building block, or "linker," for the synthesis of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

While both hydrazine derivatives and benzonitrile compounds are classes of molecules used in the construction of porous frameworks, this specific molecule is not mentioned in the surveyed literature.

Hydrazine Linkages: Hydrazine can react with aldehydes to form hydrazone-linked COFs, which are a known subclass of these materials. researchgate.net

Benzonitrile Linkages: The cyclotrimerization of nitrile groups, such as the one in benzonitrile, is a method used to form covalent triazine-based frameworks (CTFs), a type of COF. researchgate.net

Fluorinated Frameworks: The presence of a trifluoromethyl group could impart unique properties, such as hydrophobicity or specific gas sorption capabilities, to a framework. Research exists on fluorinated MOFs and COFs built from other fluorinated linkers. nih.gov

Catalysis and Ligand Design

There are no specific reports in the surveyed scientific literature of This compound being used as a ligand in transition metal catalysis.